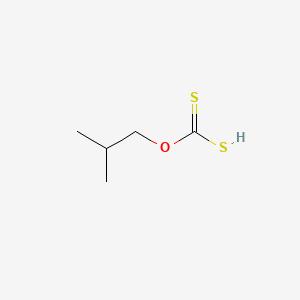
Isobutyl xanthate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl xanthate, also known as this compound, is a useful research compound. Its molecular formula is C5H10OS2 and its molecular weight is 150.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Table 1: Synthesis Parameters for Sodium Isobutyl Xanthate
| Parameter | Optimal Value |
|---|---|
| Phase Transfer Catalyst | TBAC (3.0% w/w) |
| Reaction Temperature | 35°C |
| Solvent Volume | 3.5 V (relative) |
| Material Ratio | 1:1:1.10 (alcohol:NaOH:CS₂) |
| Reaction Time | 4 hours |
Flotation Agent in Mineral Processing
This compound is predominantly used as a flotation agent in the extraction of various minerals, such as copper, lead, and zinc. Its effectiveness stems from its ability to adsorb onto mineral surfaces, enhancing their attachment to air bubbles during flotation processes.
- Surface Activity : this compound demonstrates superior surface activity compared to other xanthates due to its chemical structure, which results in lower surface tension and improved bubble stability in flotation systems .
Table 2: Comparison of Surface Activity Among Xanthates
| Xanthate Type | Critical Micelle Concentration (CMC) | Surface Tension Reduction (Πcmc) |
|---|---|---|
| Butyl Xanthate | Higher than Isobutyl | Lower than Isobutyl |
| This compound | Lower | Higher |
Environmental and Safety Considerations
While this compound is effective in mineral processing, it poses environmental risks due to its potential toxicity to aquatic life at low concentrations. Studies indicate that xanthates can contaminate water sources downstream from mining operations .
Case Study: Toxicological Profile
A report indicated that exposure to sodium this compound led to severe eye irritation and skin sensitization in laboratory animals . These findings underscore the need for careful handling and management practices in industrial settings.
Eigenschaften
CAS-Nummer |
6791-12-4 |
|---|---|
Molekularformel |
C5H10OS2 |
Molekulargewicht |
150.3 g/mol |
IUPAC-Name |
2-methylpropoxymethanedithioic acid |
InChI |
InChI=1S/C5H10OS2/c1-4(2)3-6-5(7)8/h4H,3H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
KOVPITHBHSZRLT-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=S)S |
Kanonische SMILES |
CC(C)COC(=S)S |
Verwandte CAS-Nummern |
13001-46-2 (potassium salt) 25306-75-6 (hydrochloride salt) |
Synonyme |
isobutyl xanthate isobutyl xanthate, chromium (3+) salt isobutyl xanthate, cobalt (3+) salt isobutyl xanthate, iron (3+) salt isobutyl xanthate, lead (2+) salt isobutyl xanthate, potassium salt isobutyl xanthate, sodium salt isobutyl xanthate, zinc salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















